molecular formula C20H23N3O2 B5576714 (1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one

(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one

Cat. No.: B5576714
M. Wt: 337.4 g/mol
InChI Key: VRQJEJSZRCYVDP-HUUCEWRRSA-N
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Description

(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[332]decan-10-one is a complex organic compound with a unique structure that combines a quinoline derivative with a diazabicyclo decanone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with a diazabicyclo decanone precursor under specific conditions to form the final compound. Common reagents used in these reactions include organolithium reagents and catalysts such as copper or iron complexes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols.

Scientific Research Applications

(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the diazabicyclo decanone framework can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one is unique due to its combination of a quinoline derivative and a diazabicyclo decanone framework. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-12-5-3-8-16-17(9-13(2)21-18(12)16)20(25)23-10-14-6-4-7-15(11-23)22-19(14)24/h3,5,8-9,14-15H,4,6-7,10-11H2,1-2H3,(H,22,24)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQJEJSZRCYVDP-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CC4CCCC(C3)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3C[C@H]4CCC[C@H](C3)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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